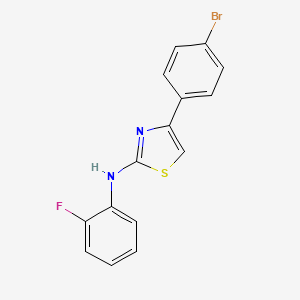

4-(4-bromophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is part of a broader class of thiazole derivatives that have attracted attention due to their diverse biological activities and potential applications in medicinal chemistry. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a core structure in many pharmaceuticals and biologically active compounds.

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to "4-(4-bromophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine", typically involves the reaction of precursors like bromophenyl and fluorophenyl with thioamides or thioureas under specific conditions. For example, Uwabagira, Sarojini, and Poojary (2018) reported the synthesis of a related compound through the reaction of 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions, highlighting the versatility of this synthetic approach (Uwabagira et al., 2018).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using techniques such as X-ray diffraction, NMR, IR, and mass spectrometry. For instance, Nadaf et al. (2019) utilized single crystal X-ray diffraction to determine the crystal structure of similar compounds, revealing the molecular geometry and intermolecular interactions, including hydrogen bonding and π-π stacking interactions (Nadaf et al., 2019).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, including nucleophilic substitution and cyclization, contributing to their chemical diversity and applicability in different fields. The reactivity is often influenced by the presence of electron-withdrawing or electron-donating substituents on the thiazole ring or the phenyl groups.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application of these compounds. These properties are determined by the compound's molecular structure and substituent effects. For instance, Smith and Lynch (2013) discussed the hydrogen bonding in the crystal structures of thiazole derivatives, which affects their solubility and melting points (Smith & Lynch, 2013).

Applications De Recherche Scientifique

Noncovalent Interactions and Crystal Structure Analysis

Research has demonstrated the synthesis and crystal structure analysis of thiazole derivatives, emphasizing the importance of noncovalent interactions such as hydrogen bonding and halogen interactions for their stabilization and supramolecular assembly. Such studies provide insights into the design of new materials with specific properties (El-Emam et al., 2020).

Synthesis and Applications in Drug Discovery

Several studies have focused on synthesizing thiazole and thiadiazole derivatives, highlighting their potential applications in drug discovery. These compounds have been evaluated for their antimicrobial and anticancer activities, demonstrating the significance of thiazole derivatives in developing new therapeutic agents (Sharma et al., 2019).

Corrosion Inhibition

Research on halogen-substituted thiazole derivatives has explored their use as corrosion inhibitors for mild steel in acidic environments. These studies contribute to the development of more effective corrosion protection strategies, showcasing the versatility of thiazole derivatives in industrial applications (Gong et al., 2019).

AIE-Active Materials for Sensing Applications

The design and synthesis of novel materials with aggregation-induced emission (AIE) characteristics have been investigated, leading to the development of sensitive sensors for detecting amine vapors. This research highlights the potential of thiazole derivatives in creating new fluorescent sensors for environmental monitoring and safety applications (Gao et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

4-(4-bromophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFN2S/c16-11-7-5-10(6-8-11)14-9-20-15(19-14)18-13-4-2-1-3-12(13)17/h1-9H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZINFFDBYMLPRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512942.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5512959.png)

![4,6-dimethoxy-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5512961.png)

![4-[4-(3-furoyl)-1,4-diazepan-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5512968.png)

![methyl 4-(2-{3-oxo-3-[(3-pyridinylmethyl)amino]propanoyl}carbonohydrazonoyl)benzoate](/img/structure/B5512975.png)

![8-fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5512981.png)

![4-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5513003.png)

![4,6,7-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5513004.png)

![1-(2-chlorophenyl)-4-[(2-cyclopropyl-4-methyl-5-pyrimidinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5513012.png)

![6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-9H-purine](/img/structure/B5513018.png)